molecular formula C21H20N2O4 B5019859 (4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione

(4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione

Cat. No.: B5019859
M. Wt: 364.4 g/mol
InChI Key: XBLYYWSXHRPJPB-RGEXLXHISA-N
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Description

(4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of Morpholinylmethylidene Moiety: The morpholinylmethylidene group can be attached through condensation reactions with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-methoxyphenyl)-4-(piperidin-4-ylmethylidene)isoquinoline-1,3-dione
  • (4Z)-2-(4-methoxyphenyl)-4-(pyrrolidin-4-ylmethylidene)isoquinoline-1,3-dione

Uniqueness

The uniqueness of (4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione lies in its specific structural features, such as the presence of the morpholinylmethylidene group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-16-8-6-15(7-9-16)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-27-13-11-22/h2-9,14H,10-13H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLYYWSXHRPJPB-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C/N4CCOCC4)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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